

Application Notes & Protocols: Development of Quaternium-15-Free Preservative Systems for Cosmetics

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Compound of Interest

Compound Name: Quaternium-15

Cat. No.: B10819280

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Introduction

The preservation of cosmetic products is critical for ensuring consumer safety and maintaining product integrity throughout its shelf life.^{[1][2]} For years, broad-spectrum preservatives have been employed to protect against microbial contamination from bacteria, yeast, and mold.^[1] **Quaternium-15** has been one such preservative; however, its classification as a formaldehyde-releasing agent has raised significant safety concerns, including skin sensitization and potential carcinogenicity, prompting a shift in the industry towards safer alternatives.^{[3][4][5][6][7][8]}

These application notes provide a comprehensive guide for researchers and formulators on the development and validation of **Quaternium-15**-free preservative systems. The focus is on leveraging alternative synthetic and natural preservatives, employing strategic formulation techniques, and validating efficacy through robust testing protocols.

Alternative Preservatives and Strategic Formulation

The move away from **Quaternium-15** necessitates a deep understanding of alternative preservative options. Modern strategies often rely on a combination of ingredients or "hurdle technology" to create an environment inhospitable to microbial growth.^[9] This approach combines primary preservatives with multifunctional ingredients like chelating agents and glycols, alongside formulation controls like pH adjustment.^{[1][9][10]}

1.1 Common Alternatives to **Quaternium-15**

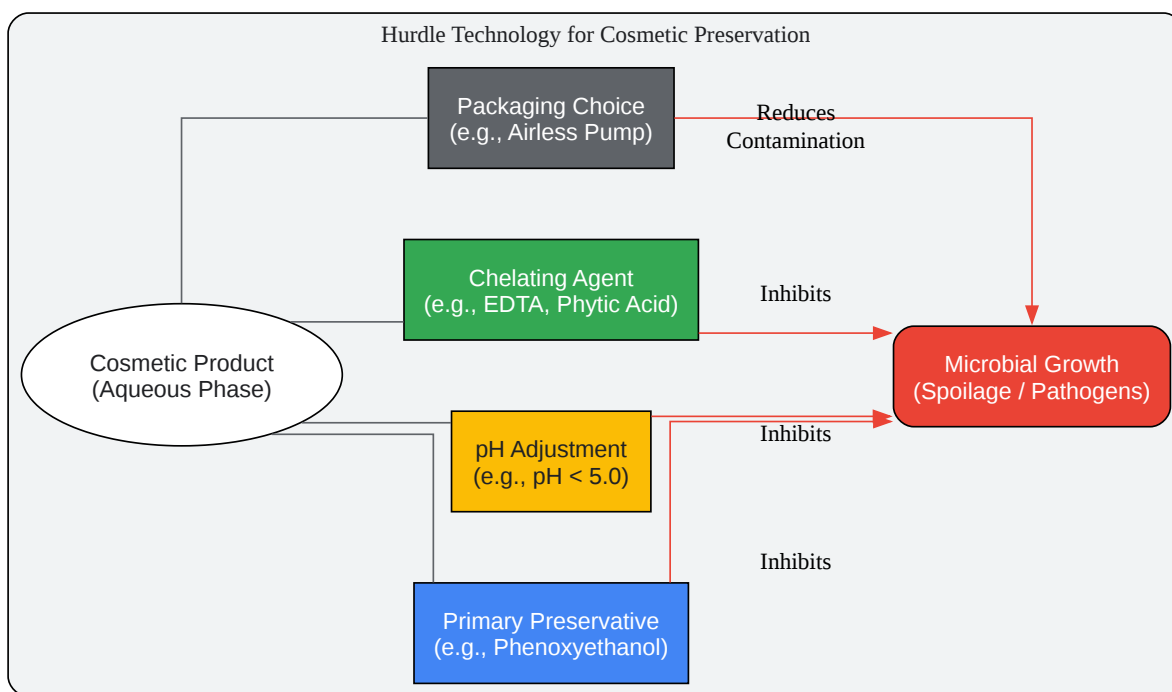
A variety of single-ingredient and blended preservative systems are available. The choice depends on factors such as the product's pH, composition (e.g., emulsion, aqueous), and desired marketing claims (e.g., "natural").^[11]^[12]

Preservative / System	Chemical Class	Typical Use Level (%)	Effective pH Range	Spectrum of Activity
Phenoxyethanol	Glycol Ether	0.5 - 1.0	Broad (3 - 10)	Strong against Gram-negative bacteria; weaker on yeast & mold. [13]
Benzyl Alcohol	Aromatic Alcohol	0.5 - 1.0	< 5.0	Good against Gram-positive bacteria; weaker on others. [1]
Sodium Benzoate	Organic Acid	0.1 - 0.5	< 4.5	Primarily effective against yeast and mold. [1] [14]
Potassium Sorbate	Organic Acid Salt	0.1 - 0.5	< 6.0	Primarily effective against yeast and mold. [15]
Dehydroacetic Acid	Organic Acid	0.1 - 0.6	< 6.5	Effective against fungi and some bacteria. [1] [14]
Caprylyl Glycol	Alkanediol	0.5 - 1.5	Broad	Preservative booster, emollient, broad-spectrum efficacy. [1] [12]
Ethylhexylglycerin	Alkyl Glyceryl Ether	0.2 - 1.0	Broad	Preservative booster, deodorant, effective on bacteria. [14] [15]

Gluconolactone & Sodium Benzoate	Polyhydroxy Acid / Organic Acid	0.75 - 2.0	3.0 - 6.0	Broad-spectrum; ECOCERT/COS MOS approved. [12]
Lactobacillus Ferment	Probiotic-based	2.0 - 4.0	3.0 - 8.0	Broad-spectrum; often boosted for enhanced fungal protection. [11]

1.2 The "Hurdle Technology" Approach

This strategy involves creating multiple barriers (hurdles) that work synergistically to inhibit microbial growth. This allows for lower concentrations of traditional preservatives, leading to milder and safer formulations.



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A diagram illustrating the concept of Hurdle Technology.

Experimental Protocol: Preservative Efficacy Test (PET / Challenge Test)

The Preservative Efficacy Test (PET), or "challenge test," is the standard method for evaluating the effectiveness of a preservative system.^{[16][17][18]} It involves intentionally introducing microorganisms into a product and monitoring the preservative's ability to reduce the microbial population over time.^{[16][19]} The following protocol is based on the principles of the ISO 11930 standard.^{[17][18]}

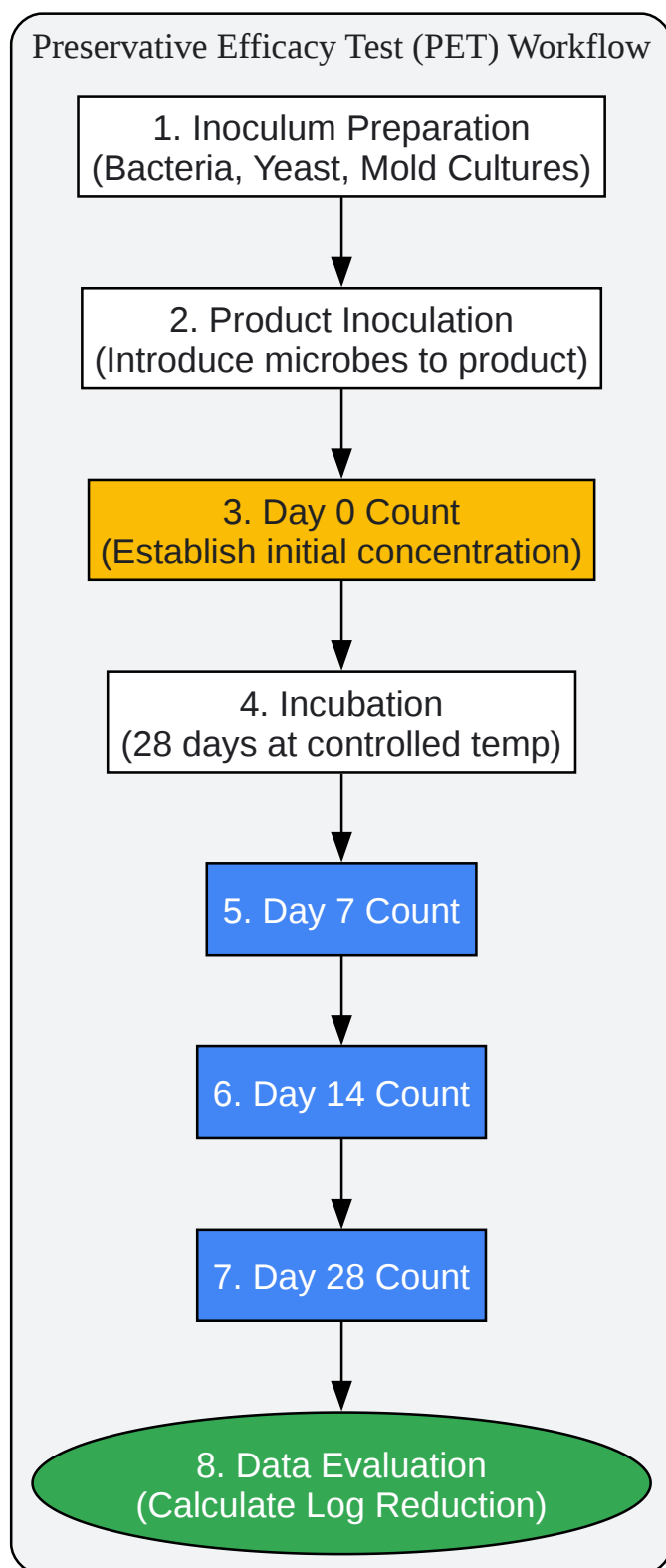
2.1 Materials and Equipment

- Test Product: Final cosmetic formulation in its final packaging.
- Microorganisms (ATCC strains):
 - *Pseudomonas aeruginosa* (Gram-negative bacteria)
 - *Staphylococcus aureus* (Gram-positive bacteria)
 - *Escherichia coli* (Gram-negative bacteria)
 - *Candida albicans* (Yeast)
 - *Aspergillus brasiliensis* (Mold)
- Culture Media: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
- Sterile containers, pipettes, and dilution blanks.
- Incubator set to appropriate temperatures (e.g., 20-25°C).
- Plate counter or automated colony counter.

2.2 Experimental Procedure

- Inoculum Preparation:
 - Culture each microorganism separately in its appropriate broth to achieve a high concentration (typically $>1 \times 10^8$ CFU/mL for bacteria/yeast and $>1 \times 10^7$ spores/mL for mold).
 - Create a mixed inoculum or test each organism individually. The final concentration in the product after inoculation should be between 1×10^5 and 1×10^6 CFU/g or mL.
- Product Inoculation:
 - Dispense a known amount of the cosmetic product (e.g., 20g) into sterile containers.

- Add a small volume (typically 0.1-1.0% of the product weight) of the prepared inoculum to each container.
- Mix thoroughly to ensure uniform distribution of the microorganisms.
- Determine the initial microbial concentration (Day 0) immediately after inoculation.
- Incubation:
 - Store the inoculated product containers at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.
- Sampling and Enumeration:
 - At specified time intervals (Day 7, Day 14, and Day 28), remove a 1g sample from each container.[\[19\]](#)
 - Perform serial dilutions of the sample in a sterile neutralizing broth.
 - Plate the dilutions onto the appropriate agar (TSA for bacteria, SDA for fungi).
 - Incubate the plates (30-35°C for bacteria, 20-25°C for fungi) for 3-5 days.
 - Count the number of colonies (CFU) and calculate the concentration of microorganisms (CFU/g) in the product at each time point.



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A simplified workflow for Preservative Efficacy Testing.

Data Interpretation and Acceptance Criteria

The efficacy of the preservative system is determined by the reduction in the microbial population over time, typically expressed as a logarithmic (log) reduction. The acceptance criteria can vary slightly between different standards (e.g., ISO 11930 vs. USP <51>), but generally follow the principles outlined below.[\[20\]](#)

3.1 Acceptance Criteria (Based on ISO 11930, Criteria A)

- Bacteria (*P. aeruginosa*, *S. aureus*, *E. coli*):
 - Day 7: ≥ 3 log reduction from the initial inoculum.
 - Day 14 & 28: No increase from the Day 7 count.
- Yeast (*C. albicans*):
 - Day 14: ≥ 1 log reduction from the initial inoculum.
 - Day 28: No increase from the Day 14 count.
- Mold (*A. brasiliensis*):
 - Day 14: ≥ 1 log reduction from the initial inoculum.
 - Day 28: No increase from the Day 14 count.

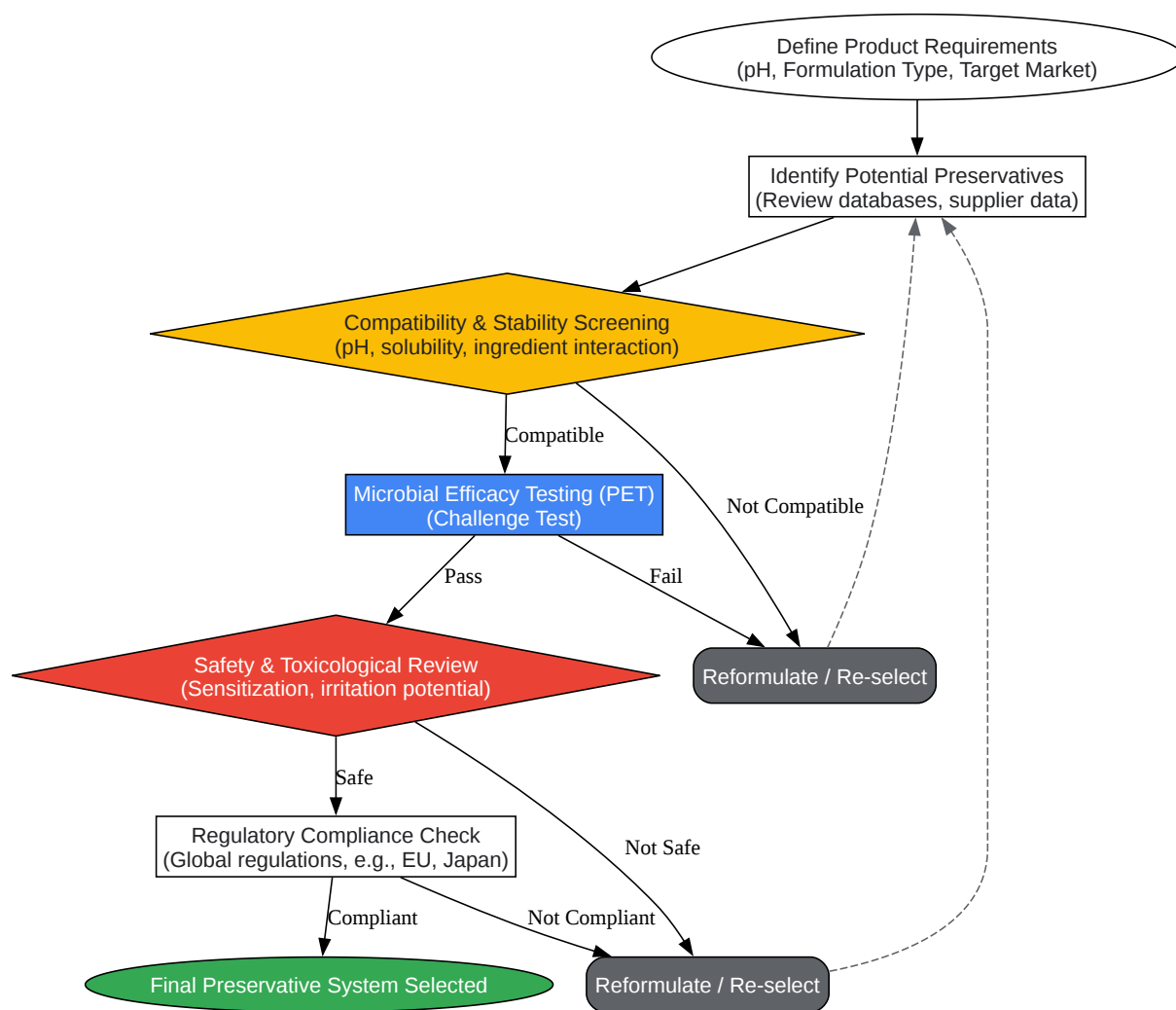
3.2 Representative Data for a Passing Formulation

The following table shows hypothetical data for a **Quaternium-15**-free formulation that successfully passes a challenge test according to Criteria A.

Microorg anism	Initial Inoculum (CFU/g)	Day 7 Count (CFU/g)	Day 14 Count (CFU/g)	Day 28 Count (CFU/g)	Log Reductio n (at final check)	Status
S. aureus	5.2×10^5	<10	<10	<10	>4.7	Pass
P. aeruginosa	4.8×10^5	<10	<10	<10	>4.6	Pass
C. albicans	3.3×10^5	1.5×10^4	<10	<10	>4.5	Pass
A. brasiliensis	2.9×10^5	9.0×10^3	2.1×10^2	<10	>4.4	Pass

Logic for Preservative System Selection

Choosing the right preservative system is a multifactorial decision process. It goes beyond simple efficacy and includes considerations of safety, brand philosophy, and global regulatory compliance.



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